molecular formula C18H16N2O B12466014 Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- CAS No. 871361-88-5

Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-

Cat. No.: B12466014
CAS No.: 871361-88-5
M. Wt: 276.3 g/mol
InChI Key: CYVVJSKZRBZHAV-UHFFFAOYSA-N
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Description

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone is an organic compound characterized by the presence of two pyridin-4-ylmethylene groups attached to a cyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone typically involves a crossed aldol condensation reaction. This reaction is carried out by reacting pyridine-4-carbaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

    Reduction: Formation of (2E,6E)-2,6-bis(pyridin-4-ylmethyl)cyclohexanol.

    Substitution: Formation of halogenated pyridinyl derivatives.

Scientific Research Applications

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Phenyl(pyridin-4-yl)methanone
  • pyridin-2-yl(pyridin-4-yl)methanone
  • (2E,6E)-2-benzylidene-6-(3,4-dimethoxybenzylidene)cyclohexanone

Comparison:

  • Structural Differences: While similar compounds may have variations in the substituents attached to the cyclohexanone core, (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone is unique due to the presence of two pyridin-4-ylmethylene groups.
  • Reactivity: The presence of pyridinyl groups can influence the reactivity and stability of the compound, making it distinct in its chemical behavior.
  • Applications: The unique structure of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone allows for specific applications in coordination chemistry and potential therapeutic uses, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, highlighting its synthesis, chemical behavior, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVVJSKZRBZHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399769
Record name Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871361-88-5
Record name Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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